molecular formula C20H24FN5O B6563936 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946212-85-7

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Katalognummer: B6563936
CAS-Nummer: 946212-85-7
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: ZKVWHUUVBXSNMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a piperazine ring substituted with a fluorobenzoyl group, a pyrimidine ring, and a pyrrolidine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Wirkmechanismus

Target of Action

Compounds with similar structures have been reported to inhibit tyrosinase , a key enzyme involved in melanogenesis

Mode of Action

Based on the structural similarity to known tyrosinase inhibitors , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to melanogenesis, given the potential inhibition of tyrosinase . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin. By inhibiting tyrosinase, this compound could potentially reduce melanin production, affecting skin pigmentation.

Result of Action

If this compound acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-fluorobenzoyl chloride with piperazine to form 4-(4-fluorobenzoyl)piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

  • Pyrimidine Ring Formation: : The next step involves the formation of the pyrimidine ring. This can be achieved by reacting 4-methyl-6-chloropyrimidine with the previously synthesized piperazine intermediate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

  • Introduction of the Pyrrolidine Group: : The final step involves the introduction of the pyrrolidine group. This can be done by reacting the intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

    Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.

    Purification Techniques: Employing crystallization, distillation, and chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the fluorobenzoyl group, potentially converting it to a hydroxyl group.

  • Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxy derivatives of the fluorobenzoyl group.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Ligand Design: Used in the design of ligands for metal complexes in catalysis.

    Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Binding Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

Medicine

    Drug Development: Explored as a potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.

    Anticancer Research: Studied for its cytotoxic effects on cancer cell lines.

Industry

    Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).

    Chemical Synthesis: Employed in the synthesis of specialty chemicals and fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine Derivatives: These compounds share a similar piperazine-pyrimidine core but differ in their substituents, affecting their biological activity.

    Fluorobenzoyl Piperazine Compounds: Compounds with similar fluorobenzoyl groups but different heterocyclic rings.

Uniqueness

    Structural Complexity: The combination of fluorobenzoyl, piperazine, pyrimidine, and pyrrolidine rings in a single molecule is unique, providing a distinct pharmacological profile.

    Receptor Specificity: Its specific binding affinity to serotonin and dopamine receptors distinguishes it from other compounds with similar structures.

Eigenschaften

IUPAC Name

(4-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVWHUUVBXSNMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.